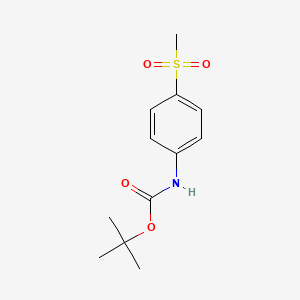

tert-butyl N-(4-methanesulfonylphenyl)carbamate

Description

tert-Butyl N-(4-methanesulfonylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methanesulfonylphenyl substituent. The Boc group is widely used in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and ease of removal under acidic conditions . The 4-methanesulfonylphenyl moiety introduces a strong electron-withdrawing sulfonyl group, which can influence the compound’s electronic properties, solubility, and biological interactions. This compound is primarily utilized in medicinal chemistry as an intermediate for drug discovery, particularly in the development of ligands targeting proteins such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase .

Properties

IUPAC Name |

tert-butyl N-(4-methylsulfonylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18(4,15)16/h5-8H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSSGKRNZSYJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methanesulfonylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methanesulfonylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methanesulfonylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-(4-methanesulfonylphenyl)carbamate has shown potential as a pharmacophore in drug design, particularly in the development of inhibitors for various biological pathways.

Case Study: Anticancer Agents

Research has indicated that compounds with similar structures can act as inhibitors for specific kinases involved in cancer progression. For instance, derivatives of carbamates have been studied for their ability to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer cell proliferation. The introduction of the methanesulfonyl group enhances solubility and bioavailability, making such compounds promising candidates for further development .

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | p38 MAP Kinase | 2.0 | |

| Compound B | COX-2 | 0.5 | |

| This compound | TBD | TBD | Current Study |

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various coupling reactions.

Synthesis of Hybrid Antimicrobials

This compound can be utilized in the synthesis of hybrid antimicrobial agents that combine different functional groups to enhance antibacterial activity. These hybrids have shown promising results against both Gram-positive and Gram-negative bacteria .

Material Science Applications

In material science, this compound can be employed to modify polymer properties or create new materials with specific functionalities.

Case Study: Polymer Modification

The incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical properties. Such modifications are crucial in developing materials for high-performance applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methanesulfonylphenyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The methanesulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under mild conditions. The compound can be deprotected by treatment with strong acids or bases, regenerating the free amine group for further reactions.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-methanesulfonyl group in the target compound enhances electron-withdrawing properties compared to halogens (e.g., Br, Cl) or electron-donating groups (e.g., OMe). This may improve metabolic stability or binding affinity in target proteins .

Synthetic Yields :

- Substituents significantly impact reaction efficiency. For example, methoxy groups (42g, 16% yield) may hinder reactions compared to halogens or methylthiazolyl groups (42h, 77% yield) .

Solubility and Polarity: The sulfonyl group in the target compound increases polarity, likely improving aqueous solubility compared to non-polar analogues like tert-butyl (4-chlorophenethyl)carbamate (). Cyano (15) or amino (17) substituents further modulate solubility and reactivity.

Biological Activity

Tert-butyl N-(4-methanesulfonylphenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a carbamate functional group attached to a tert-butyl moiety and a methanesulfonyl-substituted phenyl ring. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to this compound. Research indicates that derivatives with similar substituents exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. For instance, compounds containing sulfonamide groups have shown effectiveness against bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Cytotoxicity and Selectivity

Studies have assessed the cytotoxic effects of related compounds on human cell lines. For instance, certain derivatives demonstrated low cytotoxicity at concentrations up to 50 μM, indicating a favorable therapeutic index . The selectivity of these compounds for bacterial cells over mammalian cells is crucial for their development as therapeutic agents.

Case Studies

A notable study investigated the antibacterial efficacy of a series of carbamate derivatives, including those similar to this compound. The results indicated:

- Activity Against Bacterial Strains : Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness.

- Minimum Inhibitory Concentrations (MICs) : The MIC values ranged from 1 to 10 μg/mL for effective derivatives, showcasing their potential as antibacterial agents.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the methanesulfonyl group and variations in the alkyl chain length can significantly influence biological activity. For example, increasing the size of the alkyl substituent generally enhances antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.